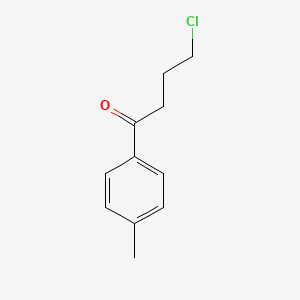

4-Chloro-4'-methylbutyrophenone

Description

4-Chloro-4'-methylbutyrophenone (CAS 38425-26-2) is a synthetic aromatic ketone with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.68 g/mol . It features a butyrophenone backbone substituted with a chlorine atom at the terminal carbon of the aliphatic chain and a methyl group at the 4'-position of the phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate, enabling the introduction of the 4-chloro-4'-methylbutyrophenone moiety into target molecules for drug development .

Properties

IUPAC Name |

4-chloro-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGFUBJUUFMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191757 | |

| Record name | 4-Chloro-4'-methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-26-2 | |

| Record name | 4-Chloro-1-(4-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38425-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-methylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobutyryl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-methylbutyrophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-methylbutyrophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-4’-methylbenzoic acid.

Reduction: Formation of 4-chloro-4’-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4’-methylbutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methylbutyrophenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

- Structure : Substituted with fluorine at the 4'-position instead of methyl.

- Molecular Formula : C₁₀H₁₀ClFO; MW: 200.64 g/mol .

- Physical Properties : Melting point 5–6°C, boiling point 130–132°C (0.98 mmHg), density 1.22 g/mL .

- Applications : Key intermediate in pharmaceuticals, particularly for fluorinated drugs requiring enhanced metabolic stability and electronegativity .

4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8)

- Structure : Methoxy (-OCH₃) group replaces the methyl at the 4'-position.

- Molecular Formula : C₁₁H₁₃ClO₂; MW: 212.67 g/mol (estimated).

- Applications : Market reports highlight its role in synthesizing methoxy-containing pharmaceuticals and agrochemicals .

- Key Differences : Methoxy's electron-donating nature increases solubility in polar solvents compared to the methyl group. However, steric hindrance may reduce reactivity in certain coupling reactions .

4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)

- Structure : Hydroxyl (-OH) group at the 4'-position.

- Applications : Used as an internal standard (IS) in LC-MS/MS analysis due to its distinct fragmentation pattern (e.g., m/z 231.0 → 92.0) .

- Key Differences: The hydroxyl group enhances polarity, making it unsuitable for non-polar synthetic applications. Instability at −20°C necessitates fresh preparation for analytical workflows .

4-Chloro-4'-isopropoxybenzophenone (Compound B)

- Structure : Isopropoxy (-OCH(CH₃)₂) substituent at the 4'-position.

- Applications: Identified as a metabolite of fenofibrate in rats, suggesting a role in drug metabolism studies .

- Key Differences : The bulky isopropoxy group may slow metabolic degradation compared to smaller substituents like methyl or fluorine .

Natural Butyrophenone Analog: (+)-4'-Methoxy-(2S)-methylbutyrophenone

- Structure : Methoxy and methyl groups at the 4' and 2 positions, respectively.

- Applications: Isolated from the fungus Stagonospora nodorum via epigenetic induction, demonstrating natural biosynthesis pathways for butyrophenones .

Physical and Chemical Properties Comparison Table

| Compound | CAS | Molecular Formula | Molecular Weight | Key Substituent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|---|---|

| 4-Chloro-4'-methylbutyrophenone | 38425-26-2 | C₁₁H₁₃ClO | 196.68 | Methyl | Not reported | Not reported | Not reported | Pharmaceutical intermediate |

| 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | C₁₀H₁₀ClFO | 200.64 | Fluorine | 130–132 (0.98 mmHg) | 5–6 | 1.22 | Fluorinated drug synthesis |

| 4-Chloro-4'-methoxybutyrophenone | 40877-19-8 | C₁₁H₁₃ClO₂ | 212.67 | Methoxy | Not reported | Not reported | Not reported | Agrochemicals, specialty chemicals |

| 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | C₁₃H₉ClO₂ | 232.66 | Hydroxyl | Not reported | Not reported | Not reported | LC-MS/MS internal standard |

Biological Activity

4-Chloro-4'-methylbutyrophenone (CAS No. 38425-26-2) is a compound belonging to the butyrophenone class, which has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

- Molecular Formula : CHClO

- Molecular Weight : 196.67 g/mol

- Structure : The compound features a chloro substituent and a methyl group on the butyrophenone framework, which influences its biological interactions.

Enzyme Interaction

4-Chloro-4'-methylbutyrophenone has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to both inhibition and activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

Cellular Effects

The compound modulates cellular functions through several mechanisms:

- Gene Expression : Alters the expression of genes involved in oxidative stress responses.

- Cell Signaling Pathways : Influences pathways that regulate cellular metabolism and function.

Dose-Response Relationship

Research indicates that the effects of 4-Chloro-4'-methylbutyrophenone are dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant alterations in metabolism and potential toxicity.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly through its interaction with cytochrome P450 enzymes. This interaction can lead to changes in metabolite levels and overall metabolic flux within cells.

Transport and Distribution

4-Chloro-4'-methylbutyrophenone's transport within biological systems is mediated by specific transporters, influencing its localization and accumulation in different cellular compartments, such as mitochondria.

Toxicological Studies

In laboratory settings, toxicological studies have examined the effects of 4-Chloro-4'-methylbutyrophenone on rodent models. These studies indicate that high doses can lead to adverse effects including liver and kidney damage, while lower doses show no significant toxicity .

Pharmacological Applications

Research into potential pharmaceutical applications suggests that 4-Chloro-4'-methylbutyrophenone could serve as an intermediate in the synthesis of novel therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug development .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity, affecting drug metabolism |

| Gene Expression | Alters expression related to oxidative stress |

| Cell Signaling | Influences pathways regulating metabolism |

| Toxicity | Dose-dependent effects; potential toxicity at high doses |

| Metabolic Role | Involved in various metabolic pathways through enzyme interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.